molecular formula C16H14F3NO2 B263593 N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide

N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide

Cat. No. B263593
M. Wt: 309.28 g/mol
InChI Key: YQSPARCUTTVBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide, commonly known as A-317491, is a small molecule antagonist that selectively blocks P2X3 and P2X2/3 receptors. These receptors are involved in pain sensation, and their inhibition has been shown to be effective in treating chronic pain conditions. A-317491 has gained significant attention in scientific research due to its potential therapeutic applications in pain management.

Mechanism of Action

A-317491 selectively blocks P2X3 and P2X2/3 receptors, which are involved in pain sensation. These receptors are expressed in sensory neurons and are activated by ATP released from damaged tissues. Activation of P2X3 and P2X2/3 receptors leads to the depolarization of sensory neurons and the transmission of pain signals to the central nervous system. By blocking these receptors, A-317491 reduces pain sensation and provides relief from chronic pain conditions.
Biochemical and Physiological Effects
A-317491 has been shown to reduce pain behaviors in animal models of neuropathic pain, inflammatory pain, and visceral pain. Moreover, A-317491 has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammatory pain. These effects suggest that A-317491 has anti-inflammatory properties in addition to its analgesic effects.

Advantages and Limitations for Lab Experiments

A-317491 is a highly selective antagonist of P2X3 and P2X2/3 receptors, which makes it an ideal tool for studying the role of these receptors in pain sensation. Moreover, A-317491 has been shown to be effective in reducing pain behaviors in animal models without producing significant side effects. However, A-317491 has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetic properties of A-317491 have not been fully characterized, which may limit its potential therapeutic applications.

Future Directions

Future research on A-317491 could focus on several areas, including the characterization of its pharmacokinetic properties, the development of more soluble analogs, and the evaluation of its efficacy in clinical trials. Moreover, the role of P2X3 and P2X2/3 receptors in pain sensation is not fully understood, and further research could help elucidate their mechanisms of action. Finally, A-317491 could be evaluated in combination with other analgesic drugs to determine whether it has synergistic effects.

Synthesis Methods

The synthesis of A-317491 involves several steps, starting with the reaction of 2-ethoxyaniline with 4-trifluoromethylbenzoyl chloride to form N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide. The reaction is then followed by purification steps, including recrystallization and column chromatography, to obtain the final product with high purity.

Scientific Research Applications

A-317491 has been extensively studied in preclinical models of pain, including neuropathic pain, inflammatory pain, and visceral pain. In these models, A-317491 has been shown to effectively reduce pain behaviors without producing significant side effects. Moreover, A-317491 has been shown to be effective in treating chronic pain conditions, such as osteoarthritis and fibromyalgia, in animal models.

properties

Product Name

N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO2/c1-2-22-14-6-4-3-5-13(14)20-15(21)11-7-9-12(10-8-11)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)

InChI Key

YQSPARCUTTVBST-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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